molecular formula C13H18F2N2O2 B14172957 3-(p-(Bis(2-fluoroethyl)amino)phenyl)alanine CAS No. 4252-40-8

3-(p-(Bis(2-fluoroethyl)amino)phenyl)alanine

Cat. No.: B14172957
CAS No.: 4252-40-8
M. Wt: 272.29 g/mol
InChI Key: IQLKPDQPLGAXJF-UHFFFAOYSA-N
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Description

3-(p-(Bis(2-fluoroethyl)amino)phenyl)alanine is a synthetic compound that belongs to the class of phenylalanine derivatives It is structurally characterized by the presence of a bis(2-fluoroethyl)amino group attached to the para position of the phenyl ring of alanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-(Bis(2-fluoroethyl)amino)phenyl)alanine typically involves the nitration of L-phenylalanine to produce 4-nitro-L-phenylalanine. This intermediate is then subjected to reduction to yield 4-amino-L-phenylalanine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters such as temperature, pressure, and solvent choice are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(p-(Bis(2-fluoroethyl)amino)phenyl)alanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Nucleophilic substitution reactions are common, especially involving the bis(2-fluoroethyl)amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like 2-fluoroethylamine are used under nucleophilic substitution conditions.

Major Products

The major products formed from these reactions include various substituted phenylalanine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(p-(Bis(2-fluoroethyl)amino)phenyl)alanine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(p-(Bis(2-fluoroethyl)amino)phenyl)alanine involves its interaction with cellular DNA. The bis(2-fluoroethyl)amino group can form covalent bonds with DNA bases, leading to cross-linking and disruption of DNA synthesis and transcription. This results in cytotoxic effects, particularly in rapidly dividing cells, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

    Melphalan: A phenylalanine derivative with a bis(2-chloroethyl)amino group instead of bis(2-fluoroethyl)amino.

    Chlorambucil: Another nitrogen mustard derivative used in cancer therapy.

    Cyclophosphamide: A widely used alkylating agent in chemotherapy.

Uniqueness

3-(p-(Bis(2-fluoroethyl)amino)phenyl)alanine is unique due to the presence of the bis(2-fluoroethyl)amino group, which imparts distinct chemical and biological properties compared to its analogs. This structural modification can influence its reactivity, stability, and interaction with biological targets, potentially offering advantages in specific applications .

Properties

CAS No.

4252-40-8

Molecular Formula

C13H18F2N2O2

Molecular Weight

272.29 g/mol

IUPAC Name

2-amino-3-[4-[bis(2-fluoroethyl)amino]phenyl]propanoic acid

InChI

InChI=1S/C13H18F2N2O2/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19)

InChI Key

IQLKPDQPLGAXJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N(CCF)CCF

Origin of Product

United States

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